molecular formula C8H17N3O B3058334 1-Piperazinepropanamide,N-methyl- CAS No. 89009-58-5

1-Piperazinepropanamide,N-methyl-

Número de catálogo: B3058334
Número CAS: 89009-58-5
Peso molecular: 171.24 g/mol
Clave InChI: DTLLLCGXTIXOQB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Piperazinepropanamide,N-methyl- is a useful research compound. Its molecular formula is C8H17N3O and its molecular weight is 171.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Piperazinepropanamide,N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Piperazinepropanamide,N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-methyl-3-piperazin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-9-8(12)2-5-11-6-3-10-4-7-11/h10H,2-7H2,1H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLLLCGXTIXOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCN1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597997
Record name N-Methyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89009-58-5
Record name N-Methyl-3-(piperazin-1-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 3-(4-Methylpiperazin-1-yl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylpiperazin-1-yl)propanamide is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. The presence of the 4-methylpiperazine moiety, a common pharmacophore in numerous clinically approved drugs, makes this compound a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amide and a tertiary amine, offers multiple points for chemical modification, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications in contemporary drug development.

Core Molecular Attributes

The fundamental chemical and physical properties of 3-(4-methylpiperazin-1-yl)propanamide are summarized in the table below. These attributes are critical for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₁₇N₃O[1]
Molecular Weight 171.24 g/mol [1]
CAS Number 706811-60-1[1]
IUPAC Name 3-(4-methylpiperazin-1-yl)propanamide
Synonyms 1-Piperazinepropanamide, 4-methyl-[1]
Topological Polar Surface Area (TPSA) 49.57 Ų[1]
logP (octanol/water) -0.8908[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]

Chemical Structure

The structural representation of 3-(4-methylpiperazin-1-yl)propanamide is crucial for understanding its reactivity and interactions with biological targets.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Aza-Michael Addition Aza-Michael Addition 1-Methylpiperazine->Aza-Michael Addition Acrylamide Acrylamide Acrylamide->Aza-Michael Addition 3-(4-Methylpiperazin-1-yl)propanamide 3-(4-Methylpiperazin-1-yl)propanamide Aza-Michael Addition->3-(4-Methylpiperazin-1-yl)propanamide

Caption: Synthetic workflow for 3-(4-methylpiperazin-1-yl)propanamide.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 3-(4-methylpiperazin-1-yl)propanamide.

Materials:

  • 1-Methylpiperazine

  • Acrylamide

  • Methanol (or other suitable solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Triethylamine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methylpiperazine (1 equivalent) in methanol.

  • Addition of Reactant: To the stirred solution, add acrylamide (1 equivalent). A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and triethylamine (e.g., 95:5 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate and triethylamine to isolate the pure 3-(4-methylpiperazin-1-yl)propanamide.

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Medicinal Chemistry

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications. 3-(4-Methylpiperazin-1-yl)propanamide serves as a key intermediate in the synthesis of more complex molecules with potential biological activity.

One notable application is in the development of kinase inhibitors for the treatment of cancer. For instance, a complex derivative of 3-(4-methylpiperazin-1-yl)propanamide has been identified as a highly potent ABL kinase inhibitor. [2]This inhibitor is capable of overcoming various mutations in the ABL kinase, including the T315I mutation, which is a common cause of resistance to existing therapies for chronic myeloid leukemia (CML). [2] The propanamide tail of the molecule can be readily modified, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. The primary amide can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of new chemical entities for biological screening.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

References

  • PubMed. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. Eur J Med Chem. 2018 Dec 5:160:61-81. Available from: [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 1-Piperazinepropanamide, N-methyl- in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Piperazinepropanamide, N-methyl- (also known as N-methyl-3-(piperazin-1-yl)propanamide ) is a versatile heterocyclic building block. It is primarily utilized in drug discovery to introduce a solubilizing basic motif into lipophilic scaffolds. The piperazine ring provides a constrained geometry for receptor binding, while the N-methylpropanamide tail offers hydrogen-bonding potential and modulation of metabolic stability.

This guide details the optimized synthesis of this intermediate via controlled aza-Michael addition , addressing the common challenge of preventing bis-alkylation. It further outlines its downstream utility in synthesizing kinase inhibitors and GPCR ligands.

Chemical Profile & Strategic Value

PropertyData
Common Name N-Methyl-3-(piperazin-1-yl)propanamide
CAS Number 5467-78-7
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
pKa (Piperazine) ~9.8 (N1), ~5.6 (N4)
Key Functionality Secondary amine (nucleophile), Amide (H-bond acceptor/donor)
Why use this intermediate?
  • Solubility Enhancement: The ionizable piperazine nitrogen increases aqueous solubility at physiological pH, a critical parameter for oral bioavailability.

  • Solvent-Front Interactions: In kinase inhibitors, this moiety often extends into the solvent-accessible region of the ATP binding pocket, improving potency via hydrogen bonding with the amide carbonyl.

  • Synthetic Versatility: The secondary amine allows for rapid coupling to aryl halides (Buchwald-Hartwig) or carboxylic acids (Amide coupling), making it ideal for Fragment-Based Drug Discovery (FBDD) .

Protocol: Optimized Synthesis via Aza-Michael Addition

The industrial standard for synthesizing this molecule is the conjugate addition of piperazine to N-methylacrylamide.

The Challenge: Piperazine has two equivalent nucleophilic nitrogens. Standard conditions often lead to the formation of the bis-adduct (disubstituted impurity), which is difficult to separate.

The Solution: Kinetic control via stoichiometry or thermodynamic control via mono-protonation.

Method A: The "High-Dilution/Excess" Protocol (Recommended for R&D Scale)

This method relies on a large excess of piperazine to statistically favor mono-addition.

Reagents:
  • Piperazine (anhydrous): 5.0 equivalents

  • N-Methylacrylamide: 1.0 equivalent

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Procedure:
  • Preparation: Dissolve Piperazine (5.0 eq) in MeOH (10 volumes relative to acrylamide) in a round-bottom flask. Ensure complete dissolution.

  • Addition: Cool the solution to 0°C using an ice bath.

  • Reaction: Add N-Methylacrylamide (1.0 eq) dropwise over 30 minutes. Crucial: Slow addition prevents localized high concentrations of the electrophile, reducing bis-adduct formation.

  • Equilibration: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). The product will appear as a polar spot; excess piperazine will stay at the baseline or run lower depending on the stationary phase.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove MeOH.

    • Removal of Excess Piperazine: The residue contains the product and 4 equivalents of unreacted piperazine. Piperazine can be sublimed (if small scale) or removed via selective precipitation.

    • Preferred Extraction: Dissolve residue in DCM. Wash with a small amount of brine. The highly water-soluble piperazine partitions into the aqueous phase, while the mono-adduct (more lipophilic due to the amide tail) remains in DCM.

  • Yield: Expect 85–92% yield of the mono-adduct.

Method B: The "Mono-Protonation" Protocol (Scale-Up)

For larger batches where recycling 4 equivalents of piperazine is wasteful, use the HCl salt method.

  • Concept: Dissolve Piperazine (1 eq) and Piperazine·2HCl (1 eq) in water/methanol. This generates Piperazine[1]·HCl (monohydrochloride) in situ.

  • Mechanism: The protonated nitrogen is non-nucleophilic. The free nitrogen reacts.[2][3] Sterics and electrostatics prevent the second nitrogen from reacting after the first addition.

  • Procedure: React Piperazine·HCl (1 eq) with N-Methylacrylamide (1 eq) in refluxing MeOH for 12 hours.

  • Neutralization: Treat with NaOH or basic resin to liberate the free base before extraction.

Quality Control & Characterization

Validating the "Mono" vs. "Bis" structure is critical.

TestExpected Result for Target (Mono)Result for Impurity (Bis)
¹H NMR Asymmetry. Distinct signals for the piperazine ring protons (2 sets of triplets or broad multiplets).Symmetry. Piperazine protons appear as a single singlet or tight multiplet (8H).
MS (ESI) [M+H]⁺ = 172.1 [M+H]⁺ = 271.2
HPLC Retention time ~2.5 min (C18, polar method)Retention time > 4.0 min (more lipophilic)

Downstream Applications & Workflows

Application 1: Synthesis of Kinase Inhibitors

This intermediate is frequently coupled to chloropyrimidines or quinazolines.

  • Reaction: SNAr (Nucleophilic Aromatic Substitution).

  • Conditions: Intermediate (1.1 eq) + Aryl Chloride (1.0 eq) + DIPEA (3.0 eq) in n-Butanol or DMF at 100°C.

  • Why: The N-methylpropanamide tail mimics the solubilizing tail found in drugs like Imatinib or Dasatinib , but with a distinct hydrogen-bonding profile.

Application 2: Reductive Transformation

The amide carbonyl can be reduced (using LiAlH₄ or BH₃·THF) to generate N-methyl-3-(piperazin-1-yl)propan-1-amine . This converts the H-bond acceptor (amide) into a basic amine, altering the pKa and permeability profile of the final drug.

Visualized Workflows (Graphviz)

Diagram 1: Synthetic Logic & Selectivity Control

This diagram illustrates the competition between mono- and bis-alkylation and how the protocol steers the pathway.

SynthesisPath Pip Piperazine (Nucleophile) Reaction Aza-Michael Addition (MeOH, 0°C) Pip->Reaction Acryl N-Methylacrylamide (Electrophile) Acryl->Reaction Mono Target Mono-Adduct (1-Piperazinepropanamide, N-methyl-) [Desired] Reaction->Mono k1 (Fast) Bis Bis-Adduct Impurity (Disubstituted) Reaction->Bis k2 (Slow if excess Pip) Mono->Bis + Acrylamide Strategy Control Strategy: 5.0 eq. Piperazine Strategy->Reaction Enforces Statistical Favorability

Caption: Kinetic pathway showing how excess equivalents of piperazine suppress the secondary reaction (k2) leading to the bis-adduct.

Diagram 2: Purification Decision Tree

A logic flow for isolating the pure intermediate based on reaction outcome.

QC_Workflow Start Crude Reaction Mixture TLC TLC Analysis (DCM/MeOH/NH3) Start->TLC PathA Major Spot + Baseline (Mono + Excess Pip) TLC->PathA High Selectivity PathB Two Mobile Spots (Mono + Bis) TLC->PathB Low Selectivity ActionA DCM/Brine Extraction (Pip goes to Aqueous) PathA->ActionA ActionB Column Chromatography (Silica Gel) PathB->ActionB Final Pure Intermediate (Ready for Coupling) ActionA->Final ActionB->Final

Caption: Decision matrix for purification. Extraction is preferred for high-selectivity reactions; chromatography is required if bis-impurity is detected.

References

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate." (Accessed via BenchChem Technical Library). Note: Provides foundational conditions for piperazine Michael additions.

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." PMC10450000. (Reviews the utility of piperazine linkers in kinase inhibitors).

  • Masaryk University (IS MUNI). "Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine." (Details the mono-protonation strategy for selectivity).

  • Google Patents. "US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives." (Industrial scale-up data for piperazine-acrylamide derivatives).

Sources

Application Notes & Protocols: Strategic Reagent Selection for the N-Arylation of 1-Piperazinepropanamide, N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals targeting central nervous system disorders, oncology, and infectious diseases.[1][2] The synthesis of these privileged structures frequently involves the crucial carbon-nitrogen (C-N) bond-forming reaction between an aryl halide and a piperazine derivative. This guide provides a detailed examination of the reagents and protocols for the coupling of 1-Piperazinepropanamide, N-methyl-, a secondary cyclic amine, with various aryl halides.

As a secondary amine, 1-Piperazinepropanamide, N-methyl- presents specific challenges and considerations compared to primary amines, primarily related to its steric bulk and nucleophilicity. Selecting the appropriate catalytic system is paramount to achieving high yields, minimizing side reactions, and ensuring broad functional group tolerance. This document will explore the three primary methodologies for this transformation: the Palladium-Catalyzed Buchwald-Hartwig Amination, the Copper-Catalyzed Ullmann Condensation, and, for specific substrates, Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings of each, explain the rationale behind reagent selection, and provide detailed, actionable protocols for laboratory application.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for C-N cross-coupling due to its remarkable scope, functional group tolerance, and comparatively mild reaction conditions.[3][4] The reaction has evolved through several "generations" of catalyst systems, with modern ligands enabling the efficient coupling of even challenging substrates like secondary amines and electron-rich or sterically hindered aryl chlorides.[5]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a Palladium(0) active species.[4] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex. The reactivity order for this step is generally I > Br > OTf > Cl.[6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) PdII_ArX L-Pd(II)(Ar)(X) Pd0->PdII_ArX Oxidative Addition + Ar-X Product N-Aryl Amine (Ar-NR₂) PdII_Amido L-Pd(II)(Ar)(NR₂) (Amido Complex) PdII_ArX->PdII_Amido Amine Coordination & Deprotonation + HNR₂ & Base PdII_Amido->Pd0 Reductive Elimination - Ar-NR₂ ArX Aryl Halide (Ar-X) Amine Amine (HNR₂) Base Base Decision_Tree start_node Start: Couple Aryl Halide with N-methyl-piperazinepropanamide q1 Is the Aryl Halide activated by a strong ortho/para EWG (e.g., -NO₂, -CN)? start_node->q1 q2 Are mild conditions (<110°C) and broad functional group tolerance critical? q1->q2 No snar Use SₙAr (Metal-free, simple setup) Reagents: Base (K₂CO₃), Polar Solvent (DMSO) q1->snar Yes buchwald Use Buchwald-Hartwig Amination (High success rate, versatile) Reagents: Pd source, RuPhos, NaOtBu, Toluene q2->buchwald Yes ullmann Consider Ullmann Condensation (Cost-effective, classic method) Reagents: CuI, L-Proline, K₂CO₃, DMSO q2->ullmann No (or if cost is primary concern)

Sources

Application Note & Protocols: Scalable Synthesis of 4-(4-methyl-1-piperazinyl)aniline (CAS 16153-81-4)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Pharmaceutical Building Block

This document provides a detailed technical guide for the scalable synthesis of 4-(4-methyl-1-piperazinyl)aniline , a critical intermediate in the pharmaceutical industry. The CAS number for this compound is 16153-81-4 . While the initial query referenced CAS 89009-58-5, that number is not prominently associated with a readily synthesizable small molecule in public chemical databases. This guide therefore focuses on the industrially significant and structurally related compound 16153-81-4, which serves as a foundational building block for numerous active pharmaceutical ingredients (APIs).

The molecular structure, featuring a reactive aniline moiety and a tertiary amine within a piperazine ring, makes it a versatile synthon. It is a key precursor in the synthesis of various therapeutic agents, including antipsychotics and antidepressants.[1] Its incorporation into drug candidates can enhance pharmacological activity and improve pharmacokinetic profiles.[1] The demand for a robust, cost-effective, and scalable manufacturing process is therefore paramount. This guide outlines a field-proven, two-step synthetic route, emphasizing process safety, scalability, and quality control, designed for researchers and professionals in process chemistry and drug development.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule reveals a robust and industrially viable pathway. The primary disconnections are made at the aryl C-N bond and the nitro-to-amino reduction, leading to simple, commercially available starting materials.

The strategy involves two core transformations:

  • Nucleophilic Aromatic Substitution (SNAr): Formation of the key C-N bond between an activated nitroaromatic ring and N-methylpiperazine.

  • Nitro Group Reduction: Conversion of the nitro intermediate to the final aniline product via catalytic hydrogenation.

This linear approach is highly efficient and avoids complex or sensitive organometallic coupling reactions, making it ideal for large-scale production.

G cluster_retro Retrosynthetic Disconnections TM Target Molecule 4-(4-methyl-1-piperazinyl)aniline I1 Intermediate 1-methyl-4-(4-nitrophenyl)piperazine TM->I1 Functional Group Interconversion (Amino <== Nitro reduction) SM1 Starting Material 1 4-Halonitrobenzene (X = F, Cl) I1->SM1 C-N Bond Disconnection (SNAr Reaction) SM2 Starting Material 2 N-Methylpiperazine I1->SM2 C-N Bond Disconnection (SNAr Reaction)

Caption: Retrosynthetic analysis of the target molecule.

Recommended Scalable Synthesis Pathway

The most reliable and scalable route is a two-step process detailed in a Chinese patent, which involves an SNAr reaction followed by catalytic hydrogenation.[2] This method offers high yields, utilizes cost-effective reagents, and employs well-understood, scalable unit operations.

Step 1: Synthesis of 1-methyl-4-(4-nitrophenyl)piperazine (SNAr Reaction)

Principle & Causality: This step forges the critical bond between the aromatic ring and the piperazine nitrogen. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The presence of the strongly electron-withdrawing nitro group in the para position to the halogen leaving group is essential; it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy and facilitating the substitution. 4-Fluoronitrobenzene is often preferred over 4-chloronitrobenzene as fluorine is a better leaving group in SNAr due to its high electronegativity, which makes the ipso-carbon more electrophilic. A mild inorganic base, such as potassium carbonate, acts as a scavenger for the hydrohalic acid byproduct, driving the reaction to completion. A polar aprotic solvent like DMSO or DMF is chosen for its ability to solvate the reactants and facilitate the reaction, which often requires elevated temperatures.[2]

Experimental Protocol:

  • To a suitable jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-fluoronitrobenzene (1.0 eq), N-methylpiperazine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add dimethyl sulfoxide (DMSO) as the solvent (approx. 5-10 volumes relative to the limiting reagent).

  • Heat the reaction mixture under a nitrogen atmosphere to 100-120°C.[2]

  • Maintain the temperature and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 10-24 hours).

  • Once complete, cool the mixture to room temperature.

  • Slowly add water to the reaction mixture to precipitate the product. This step must be done carefully as the quenching process can be exothermic.

  • Filter the resulting solid, wash thoroughly with deionized water to remove residual DMSO and inorganic salts, and dry under vacuum to yield 1-methyl-4-(4-nitrophenyl)piperazine as a solid.

ParameterValue / ReagentRationale
Limiting Reagent4-FluoronitrobenzeneCost driver and electrophile.
NucleophileN-MethylpiperazineUsed in slight excess to ensure complete conversion.
BasePotassium CarbonateInexpensive, non-nucleophilic base to neutralize HX.
SolventDMSO or DMFHigh-boiling polar aprotic solvent to facilitate SNAr.
Temperature100-120 °CProvides sufficient thermal energy to overcome activation barrier.[2]
Typical Yield>90%High-yielding transformation.
Step 2: Synthesis of 4-(4-methyl-1-piperazinyl)aniline (Catalytic Hydrogenation)

Principle & Causality: This step converts the electron-withdrawing nitro group into the desired electron-donating amino group. Catalytic hydrogenation is the method of choice for this transformation on an industrial scale due to its high efficiency, clean conversion (the only byproduct is water), and atom economy. A heterogeneous catalyst, typically palladium on activated carbon (Pd/C), is used.[2][3] The catalyst provides a surface for the adsorption of both hydrogen gas and the nitro-substituted intermediate, facilitating the reduction at a much lower temperature and pressure than would otherwise be required. Methanol is an excellent solvent choice as it readily dissolves the starting material and is easily removed post-reaction.[2][3]

Experimental Protocol:

  • Charge a high-pressure hydrogenation reactor (autoclave) with 1-methyl-4-(4-nitrophenyl)piperazine (1.0 eq) and a suitable solvent such as methanol (10-15 volumes).[2]

  • Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2 mol% Pd loading, wetted to prevent ignition).

  • Seal the reactor and purge the system several times with nitrogen to remove all oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 MPa).[2]

  • Begin agitation and heat the reactor to 40-60°C. The reaction is exothermic; ensure adequate cooling is available to control the temperature.

  • Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Cool the reactor to room temperature, and carefully vent the excess hydrogen pressure. Purge the reactor again with nitrogen.

  • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the pyrophoric Pd/C catalyst. Extreme caution is required during this step; the catalyst filter cake must be kept wet at all times to prevent fire.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting solid is the final product, 4-(4-methyl-1-piperazinyl)aniline, which can be further purified by recrystallization if necessary.[3]

ParameterValue / ReagentRationale
Substrate1-methyl-4-(4-nitrophenyl)piperazineIntermediate from Step 1.
Catalyst5-10% Palladium on Carbon (Pd/C)Highly efficient heterogeneous catalyst for nitro reduction.[3]
SolventMethanolGood solubility for substrate; easily removed.[2]
Hydrogen Pressure~5 MPa (approx. 725 psi)Provides sufficient H₂ concentration for the reaction.[2]
Temperature40-60 °CMild conditions to promote reaction without side reactions.[2]
Typical Yield>95%Near-quantitative conversion is common.

Integrated Process Workflow

The following diagram illustrates the complete, scalable workflow from starting materials to the final product, highlighting the key stages and conditions.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Catalytic Hydrogenation start Starting Materials 4-Fluoronitrobenzene N-Methylpiperazine K₂CO₃ react1 Reactor Charge & Reaction Charge reagents in DMSO Heat to 100-120 °C Monitor by HPLC/TLC start->react1 Charge workup1 Work-up & Isolation Cool to RT Precipitate with H₂O Filter and Wash Dry under vacuum react1->workup1 Reaction Complete intermediate Intermediate 1-methyl-4-(4-nitrophenyl)piperazine workup1->intermediate Yield: >90% react2 Hydrogenation Charge substrate, MeOH, Pd/C to Autoclave Purge with N₂ Pressurize with H₂ (5 MPa) Heat to 40-60 °C intermediate->react2 Charge workup2 Work-up & Isolation Cool and Vent Purge with N₂ Filter catalyst (Caution!) Concentrate filtrate react2->workup2 H₂ uptake ceases final_product Final Product 4-(4-methyl-1-piperazinyl)aniline workup2->final_product Yield: >95%

Caption: End-to-end scalable synthesis workflow.

Process Safety and Scale-Up Considerations

  • Thermal Hazards: Both the SNAr reaction and the catalytic hydrogenation are exothermic. On a large scale, the rate of heat generation can exceed the rate of heat removal, leading to a dangerous thermal runaway. Scale-up requires a reactor with adequate heat exchange capacity and a carefully controlled rate of reagent addition or heating.

  • Hydrogenation Safety: The use of flammable hydrogen gas under high pressure is a significant operational hazard. The process must be conducted in a designated area with specialized high-pressure equipment (autoclaves) that are properly rated, maintained, and operated by trained personnel. Effective purging to remove all oxygen before introducing hydrogen is critical to prevent the formation of an explosive atmosphere.

  • Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is finely divided and may be partially dry. It can ignite spontaneously upon contact with air. The catalyst must be kept wet with solvent (e.g., water or methanol) at all times during filtration and handling. The filter cake should be carefully transferred to a designated waste container and stored under water.

  • Solvent Choice: While DMSO is effective, its high boiling point can make removal difficult on a large scale. Alternative solvents with lower boiling points may be explored, but this could require higher reaction pressures to achieve the necessary temperature. Solvent recovery and recycling should be considered to improve the process's environmental footprint and economics.

Quality Control and Analytical Protocols

A robust process relies on stringent quality control to ensure batch-to-batch consistency and validate the final product's identity and purity.

  • In-Process Controls (IPCs):

    • TLC: A quick method for monitoring reaction completion. (e.g., Mobile phase: 5% Methanol in Dichloromethane).

    • HPLC: Provides quantitative data on the disappearance of starting materials and the appearance of the product, ensuring the reaction has proceeded to completion before work-up.

  • Final Product Specification:

    • Appearance: Should be a solid, ranging from dark gray to brown.[3]

    • Identity: Confirmed by ¹H-NMR and Mass Spectrometry against a reference standard.

    • Purity: Determined by HPLC (e.g., >98% area).[1]

    • Melting Point: Literature value is approximately 89-93 °C.[1]

    • Residual Solvents: Determined by Headspace Gas Chromatography (GC-HS) to ensure solvents like methanol and DMSO are below acceptable limits (as per ICH guidelines).

Conclusion

The two-step synthesis route involving Nucleophilic Aromatic Substitution followed by catalytic hydrogenation represents a highly effective, robust, and scalable method for producing 4-(4-methyl-1-piperazinyl)aniline (CAS 16153-81-4). By implementing proper engineering controls, rigorous safety protocols for handling hydrogen and pyrophoric catalysts, and comprehensive analytical oversight, this process can be safely and efficiently executed on an industrial scale. This protocol provides a solid foundation for process chemists and drug development professionals to produce this vital pharmaceutical intermediate with high yield and purity.

References

  • 4-[(4-Methylpiperazin-1-yl)methyl]aniline. ChemBK. [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. [Link]

  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... ResearchGate. [Link]

  • CN101168532A - A kind of synthetic method of N-methylpiperazine substituted aniline.

Sources

Reaction conditions for N-alkylation of 1-Piperazinepropanamide N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Selective N-Alkylation of N-methyl-3-(piperazin-1-yl)propanamide: A Guide to Reaction Conditions and Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This document provides a detailed guide for the selective N-alkylation of the secondary amine at the N4 position of N-methyl-3-(piperazin-1-yl)propanamide. We present two robust and widely applicable protocols: direct N-alkylation via nucleophilic substitution and N-alkylation via reductive amination. The guide emphasizes the underlying chemical principles, explains the rationale for reagent and condition selection, and offers step-by-step experimental procedures to empower researchers to achieve high-yield, selective synthesis of N-alkylated piperazine derivatives.

Introduction: The Importance of Piperazine N-Alkylation

The functionalization of the piperazine ring is a cornerstone of modern drug discovery. The two nitrogen atoms of the piperazine core offer distinct opportunities for substitution, profoundly influencing a molecule's biological activity, solubility, and pharmacokinetic profile.[2][3] While symmetrical N,N'-disubstitution is straightforward, achieving selective mono-alkylation presents a common challenge due to the comparable nucleophilicity of the two nitrogen atoms, which can lead to mixtures of mono- and di-alkylated products.[4]

Strategies to overcome this often involve using a protecting group, such as a tert-butoxycarbonyl (Boc) group, to temporarily deactivate one nitrogen, allowing for selective functionalization of the other.[4][5][6] In the case of our substrate, N-methyl-3-(piperazin-1-yl)propanamide, the N1 nitrogen is already functionalized with a propanamide group, directing subsequent alkylation to the free secondary amine at the N4 position.

This guide details the two most effective methods for this transformation:

  • Direct Alkylation: A classic SN2 reaction with an alkyl halide.

  • Reductive Amination: A controlled reaction with a carbonyl compound (aldehyde or ketone) and a selective reducing agent.[1][7]

The choice between these methods depends on the availability of starting materials, the desired product, and the need to avoid specific side reactions, most notably the formation of quaternary ammonium salts.

Strategic Overview: Choosing the Right Pathway

Selecting the appropriate N-alkylation method is critical for success. The following decision-making workflow can guide researchers to the optimal protocol based on their specific synthetic goals and available reagents.

G start Start: N-Alkylation of N-methyl-3-(piperazin-1-yl)propanamide q1 Is the desired alkyl group available as an aldehyde or ketone? start->q1 method_ra Recommended Method: Reductive Amination q1->method_ra  Yes method_da Recommended Method: Direct Alkylation (SN2) q1->method_da  No   adv_ra Advantages: - High selectivity - No quaternary salt formation - Mild conditions method_ra->adv_ra adv_da Considerations: - Risk of over-alkylation - Requires a base - Alkyl halide reactivity (I > Br > Cl) method_da->adv_da

Caption: Decision workflow for selecting an N-alkylation strategy.

Method 1: Direct N-Alkylation via Nucleophilic Substitution (SN2)

This method leverages the nucleophilicity of the secondary amine to directly displace a leaving group from an electrophilic alkylating agent, such as an alkyl halide.

Mechanistic Rationale

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N4 nitrogen attacks the electrophilic carbon of the alkyl halide, forming a new C-N bond and displacing the halide ion. This process generates a hydrohalic acid (H-X) byproduct, which protonates the basic nitrogen atoms in the reaction mixture. To maintain a sufficient concentration of the free, nucleophilic amine, a base must be added to neutralize this acid.

Key Considerations:

  • Alkylating Agent: Reactivity follows the order R-I > R-Br > R-Cl. Alkyl iodides are the most reactive but may be less stable or more expensive.

  • Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. These are strong enough to neutralize the generated acid but generally not strong enough to cause significant side reactions with common solvents. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Solvent: Polar aprotic solvents such as acetonitrile (ACN), acetone, or dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the transition state without interfering with the reaction.[4]

  • Over-alkylation: The product, a tertiary amine, can be more nucleophilic than the starting secondary amine and can react with another molecule of the alkylating agent to form an undesired quaternary ammonium salt. This can be minimized by using a slight excess of the piperazine starting material or by carefully controlling the stoichiometry and reaction time.

Detailed Experimental Protocol: Direct Alkylation

Objective: To synthesize N-methyl-3-(4-propylpiperazin-1-yl)propanamide using 1-iodopropane.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-methyl-3-(piperazin-1-yl)propanamide171.245.01.0
1-Iodopropane169.995.51.1
Potassium Carbonate (K₂CO₃), anhydrous138.2110.02.0
Acetonitrile (ACN), anhydrous-50 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-3-(piperazin-1-yl)propanamide (0.856 g, 5.0 mmol) and anhydrous potassium carbonate (1.38 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the suspension for 10 minutes at room temperature to ensure good mixing.

  • Reagent Addition: Add 1-iodopropane (0.54 mL, 5.5 mmol) to the suspension dropwise using a syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KI).

    • Wash the filter cake with additional acetonitrile (2 x 10 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by silica gel column chromatography.

    • Elute with a gradient of dichloromethane (DCM) and methanol (e.g., 100% DCM to 95:5 DCM:MeOH) to isolate the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective method for forming C-N bonds. It avoids the issue of over-alkylation that can plague direct alkylation protocols.[6]

Mechanistic Rationale

This one-pot reaction involves two key steps:

  • Iminium Ion Formation: The secondary amine reacts with an aldehyde or ketone to form a carbinolamine intermediate. This intermediate then loses a molecule of water to generate an iminium ion.[4]

  • Reduction: A mild, selective reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding tertiary amine.

Key Considerations:

  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the installation of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[7][8] It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the in-situ formed iminium ion. Other reagents like sodium cyanoborohydride (NaBH₃CN) or zirconium borohydride complexes can also be employed.[9]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Acetic acid is sometimes added in catalytic amounts to facilitate iminium ion formation.

  • Advantages: The primary advantage is the prevention of quaternary salt formation, as the reducing agent cannot reduce the final tertiary amine product. This leads to cleaner reactions and often higher yields of the desired product.

Detailed Experimental Protocol: Reductive Amination

Objective: To synthesize N-methyl-3-(4-propylpiperazin-1-yl)propanamide using propionaldehyde.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
N-methyl-3-(piperazin-1-yl)propanamide171.245.01.0
Propionaldehyde58.086.01.2
Sodium Triacetoxyborohydride (STAB)211.947.51.5
Dichloromethane (DCM), anhydrous-50 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, add N-methyl-3-(piperazin-1-yl)propanamide (0.856 g, 5.0 mmol).

  • Solvent & Reagent Addition: Add 50 mL of anhydrous dichloromethane, followed by propionaldehyde (0.44 mL, 6.0 mmol). Stir the solution at room temperature for 20-30 minutes.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the solution in portions over 10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol 3.2.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Reaction Conditions

The following table summarizes typical conditions for the N-alkylation of N-methyl-3-(piperazin-1-yl)propanamide, providing a quick reference for experimental design.

ParameterDirect Alkylation (SN2)Reductive Amination
Electrophile Alkyl Halide (R-X) or Sulfonate (R-OTs)Aldehyde (R-CHO) or Ketone (R-CO-R')
Key Reagent Base (e.g., K₂CO₃, Cs₂CO₃, DIPEA)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Stoichiometry ~1.1 eq. Alkylating Agent, ~2.0 eq. Base~1.2 eq. Carbonyl, ~1.5 eq. Reducing Agent
Common Solvents ACN, DMF, AcetoneDCM, DCE, THF
Temperature Room Temperature to RefluxRoom Temperature
Reaction Time 2 - 12 hours4 - 24 hours
Key Advantage Simple setup; useful when aldehyde is unavailable.High selectivity; no over-alkylation.
Main Drawback Risk of quaternary salt formation.Requires access to the corresponding carbonyl compound.

General Experimental Workflow

The overall process for synthesizing and isolating the target N-alkylated piperazine derivative follows a standardized laboratory workflow, illustrated below.

G reagents 1. Reagent Preparation - Weigh Substrate - Measure Solvents - Prepare Reagents setup 2. Reaction Setup - Assemble Glassware - Add Substrate & Reagents - Establish Inert Atmosphere reagents->setup reaction 3. Reaction - Stirring & Heating (if req.) - Monitor by TLC/LC-MS setup->reaction workup 4. Work-up - Quench Reaction - Extraction & Washing - Dry & Concentrate reaction->workup purify 5. Purification - Column Chromatography workup->purify characterize 6. Characterization - NMR, MS Analysis - Purity Assessment purify->characterize

Caption: Standard laboratory workflow for N-alkylation synthesis.

References

  • Tajbakhsh, M., et al. (2007). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Journal of Chemical Research, 2007(1), 51-54.

  • Toma, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 13.

  • BenchChem. (2025). Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. BenchChem Technical Support Center.

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. BenchChem.

  • Wiley. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.

  • Zheng, G. Z., et al. (2013). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 4(4), 385–390.

  • Toma, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.

  • Google Patents. (1961). Method for preparing n-alkyl-piperazines. Google Patents.

  • ResearchGate. (2018). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate.

  • Sommer, H. Z., et al. (1973). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center.

  • Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.

  • Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal.

  • Panneerselvam, P., et al. (2005). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Medicinal Chemistry Research, 13(8-9), 457-469.

  • ResearchGate. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. ResearchGate.

Sources

Troubleshooting & Optimization

Solvent selection for crystallization of 1-Piperazinepropanamide N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization & Purification Guide Subject: Solvent Selection for 1-Piperazinepropanamide, N-methyl- Ticket ID: #CRYST-PIP-0042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The crystallization of 1-Piperazinepropanamide, N-methyl- presents a specific set of challenges due to the molecule's amphiphilic nature. The piperazine ring introduces basicity and polarity, while the N-methyl propanamide side chain adds hydrogen-bonding capability.

This guide moves beyond generic advice to address the specific physicochemical behavior of polar amide-piperazines. Our primary technical recommendation focuses on polarity-switching solvent systems for the free base and reactive crystallization (salt formation) as the most robust alternative if the free base exhibits "oiling out" (liquid-liquid phase separation).

Part 1: Physicochemical Profiling & Solvent Strategy

Before selecting a solvent, you must categorize the form of your starting material. Piperazine amides often exist as viscous oils or low-melting solids in their free base form due to conformational flexibility and lack of rigid lattice packing.

Solubility Profile & Solvent Class Recommendations
Solvent ClassExamplesSolubility StatusRole in Crystallization
Protic Polar Methanol, WaterHigh Too Soluble. Use only as a solvent in salt formation or as a co-solvent.
Aprotic Polar DMSO, DMFHigh Avoid. High boiling points make removal difficult; leads to oiling out.
Moderately Polar Isopropanol (IPA), EthanolModerate Primary Choice. Best balance for thermal recrystallization of salts.
Polar Aprotic Ethyl Acetate (EtOAc), AcetoneModerate/Low Good. Excellent for free base crystallization or as an anti-solvent for salts.
Non-Polar Heptane, Hexane, TolueneLow/Insoluble Anti-Solvent. Critical for "crashing out" the product from EtOAc or IPA.

Part 2: Decision Logic (Workflow)

The following logic tree dictates your experimental path. Do not force a single solvent system; let the compound's behavior guide you.

CrystallizationWorkflow Start Starting Material: Crude 1-Piperazinepropanamide, N-methyl- CheckState Physical State at RT? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid If Solid Oil Viscous Oil / Gum CheckState->Oil If Oil MethodA Method A: Thermal Recrystallization (Solvent: EtOAc or Toluene) Solid->MethodA Try First MethodB Method B: Anti-Solvent Precipitation (Solvent: EtOAc + Heptane) Oil->MethodB Try First MethodA->MethodB Low Yield Result Target: High Purity Crystals MethodA->Result Success MethodC Method C: Reactive Crystallization (Salt Formation: HCl or Oxalate) MethodB->MethodC Oiling Out Occurs MethodC->Result Highest Stability

Figure 1: Decision matrix for selecting the crystallization methodology based on the physical state of the crude material.

Part 3: Detailed Experimental Protocols

Protocol A: Anti-Solvent Crystallization (For Free Base)

Use this if your product is a free base and you wish to avoid salt formation.

The Mechanism: This method relies on the "Cloud Point." You dissolve the compound in a "Good" solvent and slowly reduce solubility by adding a "Bad" solvent (Anti-solvent).

  • Dissolution: Dissolve 1.0 g of crude 1-Piperazinepropanamide, N-methyl- in 5 mL of Ethyl Acetate (EtOAc) at 40°C.

    • Note: If insoluble, add small amounts of Methanol (MeOH) dropwise until clear, but do not exceed 10% v/v MeOH.

  • Filtration: Perform a hot filtration (0.45 µm PTFE filter) to remove dust/insoluble impurities.

  • The Cloud Point: While stirring at room temperature, add Heptane dropwise.

    • Observation: Watch for a persistent turbidity (cloudiness) that does not disappear upon stirring.

  • Supersaturation: Once the cloud point is reached, add 0.5 mL of EtOAc to make the solution clear again (slightly undersaturated).

  • Nucleation: Cool the solution slowly to 0–4°C.

    • Critical: If an oil separates instead of crystals, scratch the glass side with a spatula or add a seed crystal.

Protocol B: Reactive Crystallization (Salt Formation)

Use this if Protocol A fails or if the free base is a persistent oil. Piperazine salts are significantly more crystalline.

The Mechanism: Protonation of the piperazine nitrogen creates a rigid ionic lattice, drastically increasing melting point and crystallization tendency.

  • Preparation: Dissolve 1.0 g of crude base in 10 mL of Isopropanol (IPA) .

  • Acid Addition: Slowly add a stoichiometric amount (1.05 equivalents) of HCl (4M in Dioxane or IPA) or Oxalic Acid (dissolved in warm IPA).

    • Why IPA? Piperazine salts are often sparingly soluble in IPA, leading to high yields.

  • Precipitation: The salt should precipitate almost immediately as a white solid.

  • Digestion: Heat the suspension to 60°C for 30 minutes (Ostwald ripening) to improve crystal size and purity.

  • Cooling & Isolation: Cool to room temperature, filter, and wash the cake with cold IPA or Acetone.

Part 4: Troubleshooting & FAQs

Q1: My solution turned into a milky oil (emulsion) instead of crystallizing. What happened? A: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the compound's melting point in the solvent mixture is lower than the temperature of the solution.

  • Fix: Re-heat the mixture until it is a single phase. Add more of the "Good Solvent" (e.g., Ethanol) to increase solubility, then cool much more slowly (e.g., 5°C per hour). Vigorous stirring helps prevent oil droplets from coalescing.

Q2: The crystals are hygroscopic and turn into a goo on the filter paper. A: Piperazine amides can be hygroscopic.

  • Fix: Switch to a hydrophobic anti-solvent like Methyl tert-butyl ether (MTBE) or Heptane . Avoid Diethyl Ether as it absorbs atmospheric water. Dry the product immediately in a vacuum oven with P₂O₅ desiccant.

Q3: Can I use water as a solvent? A: Generally, no . While the compound is soluble in water, recovering it is difficult due to high solubility. Water is only recommended if you are performing a cooling crystallization of a highly insoluble salt form (e.g., a fumarate or tosylate salt) where water acts to suppress impurities.

Q4: I see two spots on TLC after crystallization. A: This suggests degradation (amide hydrolysis) or co-crystallization of impurities.

  • Fix: Ensure your crystallization temperature does not exceed 60°C. Amides can hydrolyze at high temperatures in the presence of trace acids/bases.

References

  • BenchChem Technical Support. (2025).[1][2][3] Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PMC7226046. Retrieved from

  • Google Patents. (2006). US7022844B2 - Amide-based compounds, production, recovery, purification. Retrieved from

  • Athabasca University. (2025). Recrystallization of Amides: Solvent Selection Criteria. Retrieved from

Sources

Validation & Comparative

A Technical Guide to the Mass Spectrometry Fragmentation of N-desmethyl Tapentadol (CAS 89009-58-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation pattern of N-desmethyl Tapentadol, the primary active metabolite of the centrally acting analgesic, Tapentadol. Understanding this fragmentation is crucial for the development of robust bioanalytical methods for pharmacokinetic studies, clinical monitoring, and forensic analysis. This document will detail the underlying chemical principles of the fragmentation pathways and provide a comparative analysis of the primary product ions, supported by experimental data from peer-reviewed literature.

Introduction to N-desmethyl Tapentadol

N-desmethyl Tapentadol (CAS 89009-58-5) is the major metabolite of Tapentadol, a synthetic opioid analgesic with a dual mechanism of action: µ-opioid receptor agonism and norepinephrine reuptake inhibition.[1][2][3] The chemical structure of N-desmethyl Tapentadol is presented in Figure 1. Its molecular formula is C₁₃H₂₂NO, with a monoisotopic mass of 208.1701 g/mol .[4] Given its pharmacological relevance, sensitive and specific quantification of N-desmethyl Tapentadol in biological matrices is of significant interest.

Figure 1. Chemical Structure of N-desmethyl Tapentadol

Mass Spectrometry Analysis: A Comparative Overview

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of N-desmethyl Tapentadol in biological samples due to its high sensitivity and selectivity.[5][6][7] Electrospray ionization (ESI) in positive ion mode is typically employed for the analysis of this compound.

Precursor Ion Selection

Under positive ESI conditions, N-desmethyl Tapentadol is readily protonated, forming the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 208.1.[4][5] This ion is then subjected to collision-induced dissociation (CID) in the mass spectrometer to generate characteristic product ions.

Fragmentation Pattern and Product Ion Comparison

Experimental data from multiple sources consistently identifies two primary product ions for N-desmethyl Tapentadol, which are utilized for its quantification and confirmation in analytical methods.[5][6] The key transitions are summarized in Table 1.

Precursor Ion (m/z)Product Ion (m/z)DesignationRelative Abundance
208.1107.1QuantifierHigh
208.1121.1QualifierModerate

Table 1. Key Mass Spectrometry Transitions for N-desmethyl Tapentadol.[5][6]

The product ion at m/z 107.1 is typically the most abundant and is therefore used as the "quantifier" for concentration measurements. The ion at m/z 121.1 serves as the "qualifier," providing an additional layer of specificity for confident identification. The ratio of the quantifier to the qualifier ion should remain constant across standards and unknown samples for positive identification.

Elucidation of Fragmentation Pathways

The observed product ions can be rationalized by examining the structure of N-desmethyl Tapentadol and the principles of mass spectral fragmentation. The proposed fragmentation pathways are illustrated in the following diagram.

fragmentation_pathway cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor N-desmethyl Tapentadol [M+H]⁺ m/z 208.1 Fragment1 Benzylic Cation m/z 107.1 Precursor->Fragment1 Cleavage of C-C bond (Loss of C₅H₁₂N) Fragment2 Substituted Tropylium Ion m/z 121.1 Precursor->Fragment2 Cleavage and Rearrangement (Loss of C₅H₁₀)

Diagram 1. Proposed fragmentation pathway of N-desmethyl Tapentadol.

  • Formation of the m/z 107.1 ion: The most favorable fragmentation pathway involves the cleavage of the C-C bond between the ethyl group and the tertiary carbon bearing the hydroxyl and phenyl groups. This results in the formation of a stable benzylic cation with the structure of protonated m-cresol. The neutral loss corresponds to the ethylamino group (C₅H₁₂N).

  • Formation of the m/z 121.1 ion: A secondary fragmentation pathway involves a more complex rearrangement. This likely proceeds through the cleavage of the bond between the tertiary carbon and the cyclohexane ring, followed by a rearrangement to form a substituted tropylium ion. This results in the neutral loss of the ethyl group and a portion of the cyclohexane ring (C₅H₁₀).

Experimental Methodology

The following provides a generalized, step-by-step methodology for the analysis of N-desmethyl Tapentadol in a research setting using LC-MS/MS.

Sample Preparation

Biological samples (e.g., plasma, urine) typically require a protein precipitation or solid-phase extraction (SPE) step to remove interferences. A common approach involves:

  • Addition of an internal standard (e.g., deuterated N-desmethyl Tapentadol).

  • Protein precipitation with a solvent such as acetonitrile.

  • Centrifugation to pellet the precipitated proteins.

  • Evaporation of the supernatant and reconstitution in the mobile phase.

Liquid Chromatography

A reverse-phase C18 column is typically used for chromatographic separation. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. Key parameters include:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion (m/z): 208.1

  • Product Ions (m/z): 107.1 (Quantifier), 121.1 (Qualifier)

  • Collision Energy: Optimized for the specific instrument to maximize the signal of the product ions.

Diagram 2. General workflow for the bioanalysis of N-desmethyl Tapentadol.

Conclusion

The mass spectrometry fragmentation of N-desmethyl Tapentadol is well-characterized, with the protonated molecule at m/z 208.1 fragmenting to produce two major product ions at m/z 107.1 and 121.1. These fragments arise from predictable bond cleavages and rearrangements, providing a robust and specific signature for the confident identification and quantification of this important metabolite. The information presented in this guide serves as a valuable resource for researchers and scientists developing and validating analytical methods for N-desmethyl Tapentadol in various matrices.

References

  • Coulter, C., Taruc, M., & Moore, C. (2010). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Journal of Analytical Toxicology, 34(8), 449-455. [Link]

  • T. M. Le, & K. L. W. (2010). Determination of Tapentadol (Nucynta®) and N-Desmethyltapentadol in Authentic Urine Specimens by Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 34(8), 456–463. [Link]

  • PubChem. (n.d.). N-Desmethyltapentadol. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Partridge, E., Trobbiani, S., & Kostakis, C. (2018). The Increasing Use and Abuse of Tapentadol and Its Incorporation Into a Validated Quantitative Method. Journal of Analytical Toxicology, 42(7), 469–475. [Link]

  • Springer. (n.d.). Quantitation of Tapentadol by Liquid Chromatography: Tandem Mass Spectrometry. Springer Protocols. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (n.d.). Determination of tapentadol and its metabolite N-desmethyltapentadol in urine and oral fluid using liquid chromatography with tandem mass spectral detection. Retrieved February 24, 2026, from [Link]

  • Ovid. (n.d.). Determination of Tapentadol (Nucynta®) and N-Desmethyltapentadol in Authentic Urine Specimens by Ultra-Performance Liquid Chromatography. Retrieved February 24, 2026, from [Link]

Sources

A Researcher's Guide to the Vibrational Landscape of N-methyl-3-(1-piperazinyl)propanamide: An FTIR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and chemical synthesis, the precise structural elucidation of novel compounds is paramount. N-methyl-3-(1-piperazinyl)propanamide, a molecule integrating a tertiary amide and a piperazine moiety, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its characteristic Fourier-Transform Infrared (FTIR) peaks, offering a comparative framework against its core structural components. By understanding the vibrational causality behind each peak, scientists can confidently identify and characterize this compound.

The Vibrational Signature: Predicting and Interpreting the FTIR Spectrum

The FTIR spectrum of N-methyl-3-(1-piperazinyl)propanamide is a composite of the vibrational modes of its constituent functional groups: the tertiary amide, the piperazine ring, and the interconnecting alkyl chain. A logical interpretation of the spectrum involves dissecting these contributions.

The molecular structure, with its key functional groups, is depicted below:

cluster_region1 High Wavenumber Analysis cluster_region2 Carbonyl and Amide Region cluster_region3 Fingerprint Region Analysis start Acquire FTIR Spectrum region1 Analyze 3500-2800 cm⁻¹ Region (C-H and N-H Stretching) start->region1 region2 Analyze 1800-1500 cm⁻¹ Region (C=O and Amide Bands) region1->region2 r1_ch_stretch Identify sp³ C-H stretches (Alkyl & Piperazine) ~2950-2800 cm⁻¹ region1->r1_ch_stretch r1_nh_absence Confirm absence of N-H stretch (~3300 cm⁻¹) (Indicates tertiary amide) region1->r1_nh_absence region3 Analyze Fingerprint Region (<1500 cm⁻¹) (C-N, C-C, Bending) region2->region3 r2_amideI Identify strong Amide I band (C=O stretch) ~1640 cm⁻¹ region2->r2_amideI conclusion Confirm Structure of N-methyl-3-(1-piperazinyl)propanamide region3->conclusion r3_ch_bend Identify C-H bending (Scissoring & Rocking) ~1465 cm⁻¹ & ~1380 cm⁻¹ region3->r3_ch_bend r3_cn_stretch Identify C-N stretches (Piperazine & Amide) ~1250-1000 cm⁻¹ region3->r3_cn_stretch

Caption: Workflow for FTIR Spectral Interpretation.

Comparative Analysis of Characteristic Peaks

The following table provides a detailed comparison of the expected FTIR absorption bands for N-methyl-3-(1-piperazinyl)propanamide with the known experimental values for its core components, piperazine and N-methylacetamide. This comparative approach is essential for accurately assigning the observed peaks.

Vibrational ModeN-methyl-3-(1-piperazinyl)propanamide (Predicted, cm⁻¹)Piperazine (Experimental, cm⁻¹)N-methylacetamide (Experimental, cm⁻¹)Rationale for Peak Assignment
N-H Stretch Absent~3270~3300 (Amide A)The target molecule has a tertiary amide and a tertiary amine within the piperazine ring, thus no N-H stretching is expected. The secondary amine in piperazine shows a characteristic N-H stretch. [1]
C-H Stretch (sp³) 2950-2800 (multiple bands)2936, 28512975-2870These absorptions arise from the symmetric and asymmetric stretching of C-H bonds in the N-methyl group, the propanamide backbone, and the piperazine ring. [2]
Amide I (C=O Stretch) ~1640Not Applicable~1630This is expected to be a strong and prominent peak, characteristic of the carbonyl group in a tertiary amide. Its position is influenced by the electronic environment. [3][4]
Amide II AbsentNot Applicable~1518The Amide II band, resulting from N-H bending and C-N stretching, is absent in tertiary amides due to the lack of an N-H bond. [4]
C-H Bending ~1465 (scissoring)~1380 (rocking)~1450~1465, ~1385These bands correspond to the bending vibrations of the CH₂ and CH₃ groups in the molecule.
Amide III (C-N Stretch) ~1250Not Applicable~1215This band is a complex vibration involving C-N stretching and is characteristic of the amide group. [3]
C-N Stretch (Piperazine) 1150-1000Multiple bands in this regionNot ApplicableThe C-N stretching vibrations of the piperazine ring typically appear in this region.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of N-methyl-3-(1-piperazinyl)propanamide, the following protocol using the Potassium Bromide (KBr) pellet technique is recommended. This method is suitable for solid samples and minimizes interference from solvents.

Materials:

  • N-methyl-3-(1-piperazinyl)propanamide (solid)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Place approximately 1-2 mg of the N-methyl-3-(1-piperazinyl)propanamide sample into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, FTIR grade KBr to the mortar.

    • Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of the pellet die.

    • Distribute the powder evenly across the surface of the anvil.

    • Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.

    • Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Conclusion

The FTIR spectrum of N-methyl-3-(1-piperazinyl)propanamide is rich with information that, when systematically analyzed, provides unambiguous structural confirmation. By leveraging a comparative approach with its fundamental building blocks and adhering to a rigorous experimental protocol, researchers can confidently utilize FTIR spectroscopy as a powerful tool in the characterization of this and other novel piperazine-containing compounds. The absence of an N-H stretching band and the presence of a strong Amide I band are key identifiers for the tertiary amide, while the characteristic C-H and C-N vibrations confirm the integrity of the alkyl and piperazine structures.

References

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC. (n.d.).
  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... - ResearchGate. (n.d.).
  • Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies - Taylor & Francis. (2018, April 5).
  • FTIR spectra of (a) piperazine (b) COP-1 - ResearchGate. (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - ACS Publications. (2020, April 8).
  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (2019, May 17).
  • Elementary peptide motifs in the gas phase: FTIR aggregation study of formamide, acetamide, N-methylformamide, and N-methylacetamide. | Semantic Scholar. (n.d.).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PubMed. (2020, April 8).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (2020, April 8).
  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (2020, April 8).
  • Two-Dimensional Vibrational Lineshapes of Amide III, II, I and A Bands in a Helical Peptide. (n.d.).
  • Vibrational characterization of the tertiary amide and thioamide group - ResearchGate. (2025, August 5).
  • Interpreting Infrared Spectra - Specac Ltd. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Vibrational-exciton couplings for the amide I, II, III, and A modes of peptides. (n.d.).
  • Vibrational modes for amide A, amide I, amide II, and amide III local to C α - ResearchGate. (n.d.).
  • The universal vibrational dynamics of water bound to tertiary amines: more than just Fermi resonance - RSC Publishing. (n.d.).
  • Advanced Organic Chemistry: Infrared spectrum of propanamide. (n.d.).
  • An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl- - Benchchem. (n.d.).
  • How would you expect the IR and ¹H NMR spectra for propanamide an... - Pearson. (n.d.).
  • Piperazine, 1-methyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • 3-(1-Piperazinyl)propanamide | C7H15N3O | CID 544697 - PubChem. (n.d.).
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (n.d.).

Sources

A Comparative Guide to the Reactivity of N-Methylpiperazine and N-Ethylpiperazine in Propanamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Substituted Piperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically approved drugs.[1][2] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[2][3] When developing synthetic routes to novel piperazine-containing compounds, the choice of N-substituents on the piperazine core is a critical decision that impacts not only the biological activity of the final product but also the efficiency of the synthesis itself.

This technical guide provides an in-depth comparison of the reactivity of two commonly used building blocks, N-methylpiperazine and N-ethylpiperazine, in the context of propanamide synthesis via N-acylation. By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in experimental design, optimize reaction conditions, and improve overall synthetic outcomes.

Mechanistic Underpinnings: Steric Hindrance as the Decisive Factor

The formation of a propanamide from an N-substituted piperazine is a classic nucleophilic acyl substitution reaction. The secondary amine of the piperazine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as propanoyl chloride. The primary factors governing the nucleophilicity of the piperazine nitrogen, and thus the reaction rate, are electronic effects and steric hindrance.

  • Electronic Effects: Both methyl and ethyl groups are electron-donating via induction. This effect increases the electron density on the secondary nitrogen atom, enhancing its nucleophilicity compared to an unsubstituted piperazine. The inductive difference between a methyl and an ethyl group is relatively minor and would not be expected to cause a significant divergence in reactivity.

  • Steric Hindrance: This is the dominant factor when comparing the reactivity of N-methylpiperazine and N-ethylpiperazine. The ethyl group is sterically more demanding than the methyl group. This increased bulk impedes the trajectory of the nucleophilic nitrogen as it approaches the carbonyl carbon of the acylating agent.[4] This steric clash raises the activation energy of the transition state for the N-ethylpiperazine reaction, resulting in a slower reaction rate compared to its N-methyl counterpart.[4][5]

cluster_0 N-Methylpiperazine Reactivity cluster_1 N-Ethylpiperazine Reactivity N-Methyl Less Steric Hindrance (Methyl Group) Transition_State_Me Lower Activation Energy Transition State N-Methyl->Transition_State_Me Easier Nucleophilic Attack Product_Me Faster Reaction Rate Transition_State_Me->Product_Me N-Ethyl Greater Steric Hindrance (Ethyl Group) Transition_State_Et Higher Activation Energy Transition State N-Ethyl->Transition_State_Et More Difficult Nucleophilic Attack Product_Et Slower Reaction Rate Transition_State_Et->Product_Et

Sources

Technical Guide: Optimizing GC-MS Detection Limits for Piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, piperazine is a double-edged sword. While it serves as a critical pharmacophore in anthelmintics, antihistamines, and antidepressants, its secondary amine structure makes it highly susceptible to


-nitrosation. This reaction yields 

-nitrosopiperazine (NPIP)
and

-dinitrosopiperazine (DNP)
, both classified as potent mutagenic impurities (cohort of concern) by the FDA and EMA.

This guide provides a technical comparison of GC-MS methodologies for detecting piperazine and its nitrosated derivatives. We move beyond standard pharmacopeial assays to explore high-sensitivity protocols required to meet trace-level regulatory thresholds (often


 ppb).

Key Takeaway: Direct injection GC-MS is sufficient for raw material assay but fails at trace impurity analysis due to peak tailing and matrix interference. Derivatization with TFAA (Trifluoroacetic anhydride) coupled with GC-MS/MS (Triple Quadrupole) is the superior workflow, offering a 100-fold improvement in detection limits compared to standard EI-GC-MS.

The Analytical Challenge: Why Piperazine Fails in Standard GC

Piperazine (


) is a small, cyclic diamine. Its analysis is plagued by two physicochemical hurdles:
  • High Polarity & Basicity: The two secondary amine groups (

    
     ~9.8) aggressively hydrogen-bond with active silanol sites in GC liners and column stationary phases.
    
  • The "Ghost" Peak Effect: In direct injection, this interaction causes severe peak tailing, memory effects (carryover), and retention time shifts, elevating the Limit of Quantitation (LOQ) into the ppm range—unacceptable for genotoxic impurity screening.

To overcome this, we must mask the polar amine functionality.

Analytical Workflow Decision Tree

The following logic flow illustrates the selection process for the optimal method based on the specific analyte (Residual Piperazine vs. Nitrosamine) and required sensitivity.

PiperazineWorkflow Start Sample: Drug Substance/Product Target Identify Target Analyte Start->Target Residue Residual Piperazine (Process Solvent) Target->Residue Nitro Nitrosamines (NPIP, DNP) Target->Nitro LimitCheck Required Limit? Residue->LimitCheck LowLimit < 50 ppb (Genotoxic Level) Nitro->LowLimit HighLimit > 1 ppm (Assay Level) LimitCheck->HighLimit Standard QC LimitCheck->LowLimit Trace Analysis MethodA Method A: Direct Injection GC-FID/MS (Base-Deactivated Liner) HighLimit->MethodA MethodB Method B: TFAA Derivatization GC-MS (SIM Mode) LowLimit->MethodB Volatile Matrix MethodC Method C: GC-MS/MS (MRM) or LC-MS/MS LowLimit->MethodC Complex Matrix

Figure 1: Analytical decision matrix for piperazine determination. Note that nitrosamine analysis defaults to high-sensitivity pathways (Method C).

Methodology Comparison: Direct vs. Derivatized vs. Alternatives

This section objectively compares the three primary approaches.

Method A: Direct Injection GC-MS
  • Mechanism: Sample is dissolved in a basic solvent (e.g., methanol with

    
    ) and injected directly.
    
  • Pros: Minimal sample prep; low cost.

  • Cons: Rapid column degradation; frequent liner replacement required; poor LOD (

    
     ppm).
    
  • Verdict: Suitable only for raw material purity assay.

Method B: TFAA Derivatization GC-MS (Recommended)
  • Mechanism: Trifluoroacetic anhydride (TFAA) reacts with the secondary amines to form N,N'-bis(trifluoroacetyl)piperazine.

  • Pros: The derivative is non-polar, volatile, and thermally stable. Peak shape is sharp (Gaussian), lowering the LOD significantly.

  • Cons: Requires moisture-free conditions; corrosive reagents.

  • Verdict: The robust standard for residual piperazine at trace levels (

    
     ppb).
    
Method C: LC-MS/MS (The Alternative)
  • Mechanism: Electrospray Ionization (ESI) on a Triple Quadrupole.[1]

  • Pros: No derivatization needed; excellent for non-volatile matrices.[2]

  • Cons: Susceptible to ion suppression (matrix effects); mobile phase pH must be carefully controlled to protonate the amine.

  • Verdict: Gold standard for non-volatile nitrosamines, but GC-MS is often superior for volatile piperazine derivatives due to lower background noise in the lower mass range.

Comparative Performance Data

The following data aggregates typical validation results from pharmaceutical applications.

FeatureDirect Injection GC-MSTFAA Derivatization GC-MSGC-MS/MS (Triple Quad)LC-MS/MS (ESI)
Target Analyte Residual PiperazineResidual PiperazineNitrosamines (NPIP)Nitrosamines (NPIP)
LOD (Detection Limit) 400 ppb (

ppm)
2–4 ppb0.5–1.0 ppb0.1–0.5 ppb
LOQ (Quantitation Limit) 1000 ppb (

ppm)
8–16 ppb2.0 ppb1.0 ppb
Linearity (

)




Peak Symmetry 0.6 – 0.8 (Tailing)0.95 – 1.05 (Excellent)1.0 (Excellent)0.9 – 1.1
Major Risk Column foulingMoisture sensitivityCost/ComplexityIon Suppression

Detailed Experimental Protocol: TFAA Derivatization

This protocol is designed to validate self-consistency. If the internal standard (IS) recovery drops below 80%, the derivatization was likely compromised by moisture.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA) – Freshly opened.

  • Solvent: Ethyl Acetate (HPLC Grade, dried over molecular sieves).

  • Base Scavenger: Triethylamine (TEA) – Neutralizes acid byproducts.

  • Internal Standard: Piperazine-d8 or 1,4-Dioxane-d8.

Step-by-Step Workflow
  • Extraction: Weigh 100 mg of sample. Extract with 2.0 mL Ethyl Acetate containing 0.1% TEA. Vortex for 5 mins; Centrifuge at 5000 rpm.

  • Supernatant Transfer: Transfer 500 µL of the organic supernatant to a dry crimp-top vial.

  • Derivatization Reaction:

    • Add 50 µL TFAA.[3][4]

    • Cap immediately.[5]

    • Incubate at 70°C for 30 minutes .

    • Note: The solution may turn slightly yellow; this is normal.

  • Evaporation & Reconstitution:

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C to remove excess acid.
      
    • Reconstitute in 200 µL Ethyl Acetate.

  • Injection: Inject 1 µL into the GC-MS (Splitless mode).

Chemical Transformation Diagram

Understanding the reaction ensures troubleshooting capability. If water is present, TFAA hydrolyzes to TFA, preventing the reaction.

ReactionMechanism Pip Piperazine (Polar, Basic) Reaction Acylation 70°C, 30 min (- 2x TFA Acid) Pip->Reaction TFAA 2x TFAA (Reagent) TFAA->Reaction Product N,N'-bis(trifluoroacetyl) piperazine (Non-polar, Volatile) Reaction->Product

Figure 2: Derivatization mechanism. The replacement of amine hydrogens with trifluoroacetyl groups eliminates hydrogen bonding capability.

Instrument Parameters (GC-MS)

To achieve the LODs listed above, use the following optimized parameters.

  • Column: DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).

  • Inlet: 250°C, Splitless (purge on at 1.0 min).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 30°C/min to 280°C (hold 3 min).

  • MS Detection (SIM Mode):

    • Target Ion (Quant): m/z 278 (Molecular ion of derivative).

    • Qualifier Ions: m/z 166, 110 .

    • Note: For Nitrosopiperazine (non-derivatized), monitor m/z 114 (parent) and 42 (NO group).

References

  • US Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • Moreira, P., et al. (2020).[4] Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Annals of Toxicology. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]

Sources

Reference standards for 1-Piperazinepropanamide N-methyl- analysis

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 1-Piperazinepropanamide, N-methyl- Analysis: A Comparative Technical Guide

Executive Summary & Molecule Profile

1-Piperazinepropanamide, N-methyl- (CAS 89009-58-5 ), also known as N-methyl-3-(1-piperazinyl)propanamide , is a critical intermediate and potential process impurity in the synthesis of piperazine-based Active Pharmaceutical Ingredients (APIs). Its structure features a piperazine ring coupled to an N-methylpropanamide chain, a motif common in kinase inhibitors (e.g., Imatinib analogs) and atypical antipsychotics.

Accurate analysis of this compound is essential for two reasons:

  • Yield Optimization: As a building block, its purity directly impacts the yield of the final API.

  • Impurity Control: It can form as a side-product via the Michael addition of piperazine to N-methylacrylamide. Regulatory guidelines (ICH Q3A/B) require stringent quantification of such impurities, often down to 0.05% levels.

This guide compares reference standard grades and analytical methodologies to ensure precise quantification in pharmaceutical matrices.

Property Data
CAS Number 89009-58-5
IUPAC Name N-methyl-3-(piperazin-1-yl)propanamide
Molecular Formula C₈H₁₇N₃O
Molecular Weight 171.24 g/mol
pKa (Calculated) ~9.8 (Piperazine secondary amine), ~5.5 (Tertiary amine)
Solubility Highly soluble in water, methanol; soluble in DMSO.[1][2]

Comparative Analysis: Reference Standard Grades

Selecting the correct reference standard grade is the first critical decision in method development. The following table compares the three primary alternatives available to analytical labs.

FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Secondary (Working) Standard Alternative C: Reagent/Research Grade
Definition Primary standard with metrological traceability (ISO 17034).Qualified in-house against a CRM.Commercially available chemical for synthesis, not analysis.
Purity >99.0% (Mass Balance)Typically >98.0%Variable (often ~95%)
Traceability High: NIST/SI traceable.Medium: Traceable to the CRM used for qualification.None: Vendor CoA only.
Uncertainty Explicitly stated (e.g., ±0.5%).Derived from the CRM + weighing error.Unknown.
Water/Solvent Quantified (KF/GC-HS) and corrected.Measured but often not corrected in potency.Rarely quantified.
Use Case Method Validation, Calibration of Working Stds. Routine QC Release Testing. Early R&D, Identification (Qualitative only).
Risk Low. Self-validating.Moderate. Requires rigorous stability monitoring.High. Can lead to >10% quantitation errors.

Expert Insight: For 1-Piperazinepropanamide, N-methyl-, hygroscopicity is a known issue due to the amide and amine functions. Reagent Grade materials often contain 2-5% absorbed water that is uncorrected in the vendor's nominal weight, leading to significant assay bias. CRMs are lyophilized and handled under inert atmosphere to mitigate this.

Impurity Formation & Control Strategy

Understanding the origin of CAS 89009-58-5 is vital for process control. It typically arises during the "Aza-Michael Addition" step in drug synthesis.[3]

Figure 1: Formation Pathway of 1-Piperazinepropanamide, N-methyl- The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway Piperazine Piperazine (Starting Material) Product 1-Piperazinepropanamide, N-methyl- (Target/Impurity) Piperazine->Product Mono-addition (Controlled pH) NMA N-Methylacrylamide (Reagent) NMA->Product Dimer Bis-alkylation Byproduct (Impurity) Product->Dimer Excess NMA (Over-alkylation)

Caption: The mono-addition of piperazine to N-methylacrylamide yields the target. Lack of stoichiometry control leads to the bis-alkylated impurity.

Experimental Protocols: Analytical Methodologies

Two primary methodologies are compared: LC-MS/MS (Recommended for trace analysis) and HPLC-UV (Suitable for assay/purity).

Method A: LC-MS/MS (Gold Standard for Trace Quantification)

Rationale: The molecule lacks a strong chromophore, making UV detection at low levels (ppm) difficult and prone to interference. MS/MS provides the necessary specificity.

  • Column: HILIC Column (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm).

    • Why HILIC? The polar amine/amide structure retains poorly on C18. HILIC ensures retention and good peak shape.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection: ESI Positive Mode (MRM).

  • Transitions:

    • Quantifier: m/z 172.1 → 85.1 (Piperazine ring fragment).

    • Qualifier: m/z 172.1 → 44.1 (N-methyl fragment).

Method B: HPLC-UV with Derivatization (Alternative)

Rationale: For labs without MS, derivatization is required to enhance sensitivity.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Procedure:

    • Dissolve 10 mg Standard in 10 mL Borate Buffer (pH 9.0).

    • Add 1 mL FMOC-Cl solution (in ACN).

    • Incubate at 40°C for 30 mins.

    • Quench with Adamantanamine.

  • Detection: UV at 265 nm.

  • Limit of Quantitation (LOQ): ~1.0 ppm (vs. 0.01 ppm for LC-MS).

Analytical Workflow Visualization

Figure 2: Recommended Validation Workflow This flowchart outlines the decision process for qualifying the reference standard and selecting the method.

Workflow Start Select Reference Standard CheckCRM Is CRM Available? Start->CheckCRM UseCRM Use CRM for Quantification CheckCRM->UseCRM Yes CharHouse Full Characterization (H-NMR, MS, KF, ROI) CheckCRM->CharHouse No MethodSel Select Analytical Method UseCRM->MethodSel AssignPurity Assign Potency (100% - Water - Solvents - Impurities) CharHouse->AssignPurity AssignPurity->MethodSel Trace Trace Level (<0.1%)? MethodSel->Trace RunMS Execute LC-MS/MS (HILIC Mode) Trace->RunMS Yes RunUV Execute HPLC-UV (Derivatization) Trace->RunUV No

Caption: Decision tree for standard selection and method execution based on sensitivity requirements.

References

  • BenchChem. (2025).[4][5] An In-Depth Technical Guide to the Synthesis of Methyl 3-(piperazin-1-yl)propanoate. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 544697, 3-(1-Piperazinyl)propanamide. Retrieved from

  • ChemicalBook. (2025).[6] 1-Piperazinepropanamide, N-methyl- Product Description and CAS 89009-58-5 Details. Retrieved from

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Molecules, 28(3). Retrieved from

  • Cayman Chemical. (2023). Voriconazole N-oxide and Piperazine Metabolite Standards. Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 1-Piperazinepropanamide, N-methyl-

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 1-Piperazinepropanamide, N-methyl- is not publicly available. This document has been developed by synthesizing safety data from structurally similar compounds, primarily N-methylpiperazine and other piperazine derivatives, in conjunction with established best practices for handling novel or uncharacterized research chemicals. It is imperative to treat this compound as potentially hazardous and to exercise extreme caution. This guide should be used as a starting point, and all laboratory safety protocols should be established in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment: An Evidence-Based Approach to an Unknown Compound

Given the absence of specific toxicological data for 1-Piperazinepropanamide, N-methyl-, we must infer its potential hazards from its structural components: a piperazine ring, an N-methyl group, and a propanamide functional group. Structurally related compounds like N-methylpiperazine are known to be flammable, corrosive, and acutely toxic.[1] Therefore, a conservative approach dictates that we assume 1-Piperazinepropanamide, N-methyl- possesses a similar hazard profile until proven otherwise.[2][3]

Anticipated Potential Hazards:

  • Corrosivity: Piperazine and its derivatives are known to cause severe skin burns and eye damage.[1][4] Contact with skin or eyes could lead to serious, irreversible damage.

  • Acute Toxicity: Inhalation, ingestion, or skin contact may be harmful or toxic.[1][5] Symptoms of overexposure to similar compounds can include headache, dizziness, and nausea.[5]

  • Flammability: Many related low-molecular-weight amines are flammable liquids and their vapors can form explosive mixtures with air.[1]

  • Respiratory and Skin Sensitization: Some piperazine compounds can cause allergic skin reactions or asthma-like symptoms if inhaled.[4][6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the minimum required PPE when handling 1-Piperazinepropanamide, N-methyl-.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors. Must be ANSI Z87.1-compliant.[2]
Hands Chemical-resistant gloves (e.g., Nitrile or Neoprene)Provides a barrier against skin contact. Gloves should be inspected before each use and changed frequently.[7]
Body Flame-resistant lab coatProtects against splashes and potential fires.[2]
Respiratory Use within a certified chemical fume hoodA fume hood is the primary means of preventing inhalation exposure.[7][8][9] If work outside a hood is unavoidable, consult with your EHS department for appropriate respirator selection.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, well-defined operational plan is critical to minimizing the risk of exposure and accidents.

Preparation and Engineering Controls
  • Designated Work Area: All work with 1-Piperazinepropanamide, N-methyl- must be conducted in a designated area within a certified chemical fume hood.[2][9]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) are readily accessible.[8]

  • Spill Kit: A chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent), and appropriate waste bags should be readily available.[9]

Handling Procedure
  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Grounding: If handling quantities with the potential to generate static electricity, ensure all equipment is properly grounded to prevent ignition of flammable vapors.[10][11]

  • Dispensing: Use non-sparking tools for all transfers.[11][12] If the compound is a liquid, dispense it carefully to avoid splashing. If it is a solid, handle it gently to prevent the generation of dust.

  • Container Management: Keep the container tightly closed when not in use.[6][10] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5][10]

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin.[7][13]

The following workflow diagram illustrates the key decision points and actions for safely handling 1-Piperazinepropanamide, N-methyl-.

A Start: Prepare to Handle 1-Piperazinepropanamide, N-methyl- B Verify Fume Hood Certification and Emergency Equipment Access A->B C Don all Required PPE: Goggles, Face Shield, Lab Coat, Gloves B->C D Handle Compound Inside Fume Hood C->D E Use Grounding and Non-Sparking Tools D->E F Tightly Seal Container After Use E->F G Store in Designated Cool, Dry, Ventilated Area F->G H Decontaminate Work Area G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J K End J->K

Safe Handling Workflow for 1-Piperazinepropanamide, N-methyl-

Disposal Plan: Ensuring a Safe and Compliant End-of-Life

Improper disposal of this chemical can pose a significant risk to the environment and public health. All waste containing 1-Piperazinepropanamide, N-methyl- must be treated as hazardous waste.

Waste Collection
  • Designated Waste Container: Collect all waste material, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealable hazardous waste container.[6]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "1-Piperazinepropanamide, N-methyl-," and any inferred hazard pictograms (e.g., corrosive, flammable, toxic).

Storage and Disposal
  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.

References

  • Novel Chemicals with Unknown Hazards SOP. (n.d.).
  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • SAFETY D
  • SAFETY DATA SHEET. (2025, March 28). TCI Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • General Chemical Safety Guidelines. (2023, November 14). UC San Diego Blink.
  • 5 Safety Measures to Take When Handling Chemicals. (2024, August 1).
  • SAFETY DATA SHEET. (2023, June 21). Pfaltz & Bauer.
  • SAFETY D
  • Piperazine SDS, 110-85-0 Safety D
  • SAFETY D
  • N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. (2016, June 7). Loba Chemie.
  • N-Methyl Piperazine. (n.d.).
  • N-Methyl piperazine GC Standard. (n.d.). Advent Chembio.
  • N-Methylpiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Piperazine, 1-methyl-. (n.d.). In NIST WebBook. National Institute of Standards and Technology.
  • 1-Methylpiperazine 99 109-01-3. (n.d.). Sigma-Aldrich.
  • N-Methylpiperazine. (2020, October 16).
  • Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE. (2023, April 29). ChemicalBook.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Piperazinepropanamide,N-methyl-
Reactant of Route 2
Reactant of Route 2
1-Piperazinepropanamide,N-methyl-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.